molecular formula C16H21N5O4S B12183923 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12183923
M. Wt: 379.4 g/mol
InChI Key: PKEUJVAAQNRXKA-UHFFFAOYSA-N
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Description

3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzotriazinone core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzotriazinone with 4-(methylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzotriazinone core can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and benzotriazinone core play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity and alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is unique due to its combination of a benzotriazinone core with a methylsulfonyl-substituted piperazine ring. This structure imparts specific chemical and biological properties that are distinct from other similar compounds. Its stability and versatility in chemical reactions make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H21N5O4S

Molecular Weight

379.4 g/mol

IUPAC Name

3-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C16H21N5O4S/c1-26(24,25)20-11-9-19(10-12-20)15(22)7-4-8-21-16(23)13-5-2-3-6-14(13)17-18-21/h2-3,5-6H,4,7-12H2,1H3

InChI Key

PKEUJVAAQNRXKA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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